molecular formula C21H26FN3O2 B3819121 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane

2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane

Cat. No. B3819121
M. Wt: 371.4 g/mol
InChI Key: IUSZSQNAHPEDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane, also known as EIDD-2801, is a novel antiviral drug that has gained significant attention in recent years due to its potential therapeutic applications against various viral infections. It is a prodrug that is rapidly metabolized to its active form, NHC (β-D-N4-hydroxycytidine), which inhibits viral replication by targeting the viral RNA polymerase.

Mechanism of Action

2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane exerts its antiviral effects by targeting the viral RNA polymerase, which is essential for viral replication. NHC, the active form of 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane, is incorporated into the viral RNA during replication, leading to the introduction of mutations that disrupt viral replication and reduce viral load.
Biochemical and Physiological Effects:
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been shown to have minimal toxicity in animal studies and human clinical trials. It is rapidly metabolized to its active form, NHC, which is eliminated from the body within a few hours. 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been shown to be effective in reducing viral load and improving clinical outcomes in animal models and human clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a wide range of viral infections. However, one limitation is its relatively low potency compared to other antiviral drugs, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several future directions for the development and application of 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane. One potential direction is the development of combination therapies that target different stages of viral replication. Another direction is the optimization of the synthesis method to improve the yield and purity of 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane in humans.

Scientific Research Applications

2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its antiviral properties, particularly against RNA viruses such as influenza, Ebola, and coronaviruses. Recent studies have shown that 2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane is effective against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. It has been shown to reduce viral load and improve clinical outcomes in animal models and human clinical trials.

properties

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)-[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O2/c1-2-17-12-19(27-23-17)20(26)25-11-9-21(15-25)8-5-10-24(14-21)13-16-6-3-4-7-18(16)22/h3-4,6-7,12H,2,5,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSZSQNAHPEDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 3
Reactant of Route 3
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 4
Reactant of Route 4
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 5
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 6
2-[(3-ethyl-5-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.